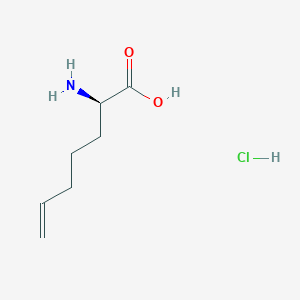![molecular formula C11H19F2NO5 B6619158 methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate CAS No. 1807916-70-6](/img/structure/B6619158.png)
methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate is a chemically synthesized compound with applications in various scientific fields, such as medicinal chemistry, organic synthesis, and pharmaceutical research. Its unique structure and properties make it a subject of interest for developing new therapeutic agents and chemical processes.
Mechanism of Action
Target of Action
The compound is a derivative of amino acids , suggesting that it may interact with proteins or enzymes that metabolize or bind to amino acids.
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic chemistry as a protective group for amines . The Boc group can be introduced into various organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
Given its structure, it’s plausible that it could be involved in the synthesis of boc derivatives of amino acids . These derivatives play a crucial role in the synthesis of peptides and proteins.
Action Environment
The synthesis of boc derivatives of amino acids has been optimized and individualized, considering the influence of reaction conditions on the yield of the desired product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate typically involves multiple steps, starting from readily available precursor molecules. Key steps include:
Formation of the butanoate backbone: : This step often involves the use of specific protecting groups to ensure selectivity during subsequent reactions.
Introduction of the tert-butoxy carbonyl (Boc) protecting group: : The Boc group is introduced under basic conditions to protect the amino functionality.
Incorporation of the difluoromethoxy group: : This may involve nucleophilic substitution or other fluorination techniques.
Final methylation: : The last step includes the methylation of the carboxylic acid group to form the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic steps, but optimized for large-scale efficiency. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate undergoes various types of chemical reactions, including:
Oxidation: : Typically leads to the formation of more reactive intermediates.
Reduction: : Can remove protective groups or introduce additional functionalities.
Substitution: : Allows for the exchange of specific functional groups, modifying the compound's properties.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used.
Substitution: : Nucleophilic reagents like hydroxylamines and alkyl halides are typical choices.
Major Products
Oxidative products often feature additional ketone or aldehyde functionalities.
Reductive products may include primary amines or alcohol derivatives.
Substitution reactions yield compounds with modified alkyl or aryl groups.
Scientific Research Applications
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate finds use in:
Chemistry: : Serves as an intermediate in the synthesis of more complex molecules.
Biology: : Studies its effects on enzyme activity and protein interactions.
Medicine: : Potential precursor for pharmaceuticals, particularly in developing antifungal, antibacterial, or anti-inflammatory agents.
Industry: : Utilized in the production of specialty chemicals and as a reagent in manufacturing processes.
Comparison with Similar Compounds
When compared to similar compounds such as:
Methyl (2S)-4-aminobutanoate
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobutanoate
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate stands out due to the presence of the difluoromethoxy group, which imparts unique chemical stability and bioactivity, making it suitable for specific applications where other compounds may fall short.
Properties
IUPAC Name |
methyl (2S)-2-(difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO5/c1-11(2,3)19-10(16)14-6-5-7(8(15)17-4)18-9(12)13/h7,9H,5-6H2,1-4H3,(H,14,16)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRIXCNNEPCVPN-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro-](/img/structure/B6619075.png)
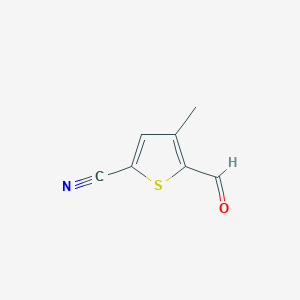
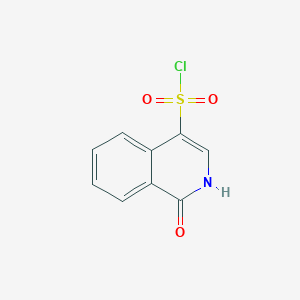
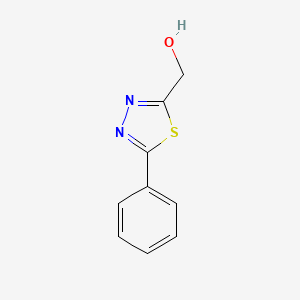
![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
![Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel-](/img/structure/B6619116.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)
![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)
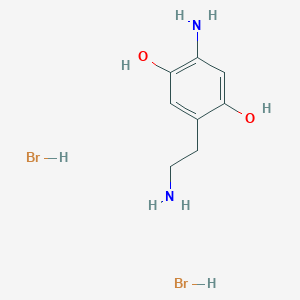

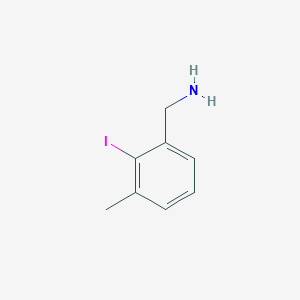
![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)
